Confirmed Role as a Critical Intermediate in the Synthesis of the FDA-Approved Drug Lorlatinib
1-(3-(3-Aminooxetan-3-yl)phenyl)ethanone is a validated and documented intermediate in the multi-step synthesis of Lorlatinib (PF-06463922), an FDA-approved therapy for ALK-positive metastatic non-small cell lung cancer [1][2]. In contrast, closely related compounds like 3-amino-acetophenone (CAS 99-03-6) or other generic oxetane building blocks lack the specific functional group array required to be incorporated into this established synthetic pathway and are not documented for this use [3].
| Evidence Dimension | Use in FDA-approved drug synthesis |
|---|---|
| Target Compound Data | Documented as a key intermediate in the synthesis of Lorlatinib |
| Comparator Or Baseline | 3-amino-acetophenone (CAS 99-03-6); 3-(3-aminophenyl)oxetan-3-ol (CAS 1211284-11-5) |
| Quantified Difference | Qualitative difference: The target compound is specifically cited in patent literature for Lorlatinib synthesis; comparators are not. |
| Conditions | Review of published synthetic routes and patent literature for Lorlatinib. |
Why This Matters
For procurement, this provides a direct link to a high-value commercial application, reducing risk for organizations scaling up synthesis of Lorlatinib or related analogs.
- [1] Zou, H. Y., Li, Q., Engstrom, L. D., West, M., Appleman, V., Wong, K. A., ... & Lee, P. (2015). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 112(11), 3493-3498. View Source
- [2] Chen, J., & Wang, L. (2021). CN Patent No. CN112898265A. A preparation method of lorlatinib. View Source
- [3] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71742103, 1-[3-(3-Aminooxetan-3-yl)phenyl]ethanone. View Source
